N-Fmoc-(R)-2-(methylamino)butyric acid

Übersicht

Beschreibung

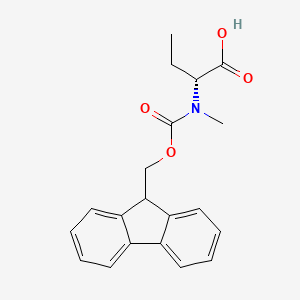

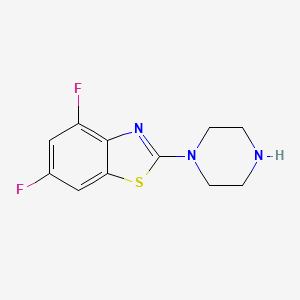

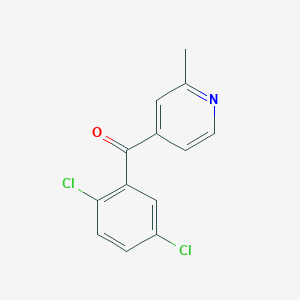

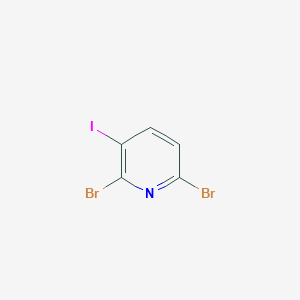

N-Fmoc-®-2-(methylamino)butyric acid, also known as Fmoc-Mabu-OH , is a critical reagent used in the synthesis of peptides and proteins. Its chemical structure includes an Fmoc (9H-fluoren-9-ylmethoxy)carbonyl group attached to the ®-2-(methylamino)butyric acid backbone . The Fmoc group serves as a protecting group during peptide synthesis, facilitating stepwise assembly of amino acids.

Synthesis Analysis

The synthesis of N-Fmoc-®-2-(methylamino)butyric acid involves several steps. While I don’t have access to specific papers, the general synthetic route includes Fmoc protection , followed by amino acid coupling with ®-2-(methylamino)butyric acid. The final product is obtained after deprotection and purification .

Molecular Structure Analysis

The molecular formula of N-Fmoc-®-2-(methylamino)butyric acid is C20H21NO4 , with a molecular weight of 339.4 g/mol . The compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to the ®-2-(methylamino)butyric acid moiety .

Chemical Reactions Analysis

N-Fmoc-®-2-(methylamino)butyric acid participates in various chemical reactions during peptide synthesis. Notably, it undergoes amide bond formation with other amino acids, leading to peptide chain elongation. Additionally, deprotection of the Fmoc group occurs under mild conditions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactor Design

N-Fmoc-(R)-2-(methylamino)butyric acid has been used in innovative reactor designs for synthesizing N-methylamino acids. A study demonstrated the use of a microstructured tube-in-tube reactor equipped with a semipermeable membrane for the N-methylation of Fmoc amino acids, showing high yields and efficiency (Buba et al., 2013).

Peptide Antibiotics and Glycopeptide Antigens

Research has highlighted the role of N-methylamino components in enhancing the metabolic stability of peptide antibiotics. Fmoc-protected N-methyl-O-glycosyl-threonine and -serine building blocks, including sialyl TN antigens, have been synthesized for the construction of modified mucin glycopeptide anti-tumor vaccines (Buba et al., 2015).

Structural and Supramolecular Studies

A comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety was conducted. This study synthesized a new Fmoc-protected amino acid and analyzed its structure, providing insights into the molecular recognition properties of Fmoc amino acids (Bojarska et al., 2020).

Chiral Auxiliary in Synthesis

The use of a Cu(II) complex chiral auxiliary in the synthesis of Fmoc-L-γ-carboxyglutamic acid was reported, demonstrating enhanced stereoselectivity and potential applications in Fmoc-based solid-phase peptide synthesis (Smith et al., 2011).

One-Pot Synthesis Techniques

A "one-pot" route for the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones from α-amino acids was developed, demonstrating the versatility and efficiency of this method for synthesizing Fmoc-protected compounds (Siciliano et al., 2012).

Wirkmechanismus

Target of Action

N-Fmoc-®-2-(methylamino)butyric acid, also known as Fmoc-N-methyl-D-2-aminobutyric acid, primarily targets a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

The compound interacts with its targets through a process known as Fmoc protection. This process is environmentally friendly and occurs in aqueous media under mild and catalyst-free conditions . The reaction proves to be chemoselective in the presence of ambident nucleophiles .

Biochemical Pathways

The Fmoc protection process affects various biochemical pathways. It leads to the formation of Fmoc-protected amines and amino acids, which are key intermediates in many biochemical reactions .

Pharmacokinetics

The compound’s inherent hydrophobicity and aromaticity, due to the fmoc moiety, can promote the association of building blocks . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of N-Fmoc-®-2-(methylamino)butyric acid is the formation of Fmoc-protected amines and amino acids. These compounds possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . For instance, they can be used to create dipeptide hydrogel scaffolds for 3D culture of various cells .

Action Environment

The action of N-Fmoc-®-2-(methylamino)butyric acid is influenced by environmental factors. For example, the Fmoc protection process occurs in aqueous media under mild and catalyst-free conditions . Additionally, the self-assembly of Fmoc-protected compounds into hydrogels is temperature-sensitive and shear-thinning . These properties suggest that the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and mechanical stress.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLTUKBCCEZSD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)